DL-色氨酸乙酯盐酸盐

描述

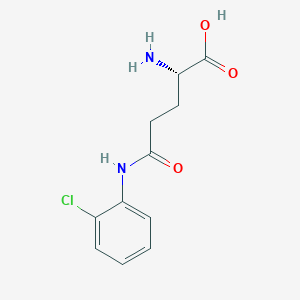

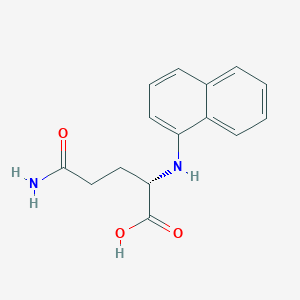

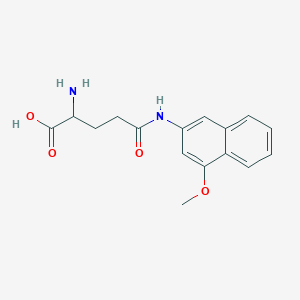

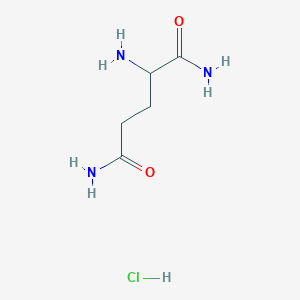

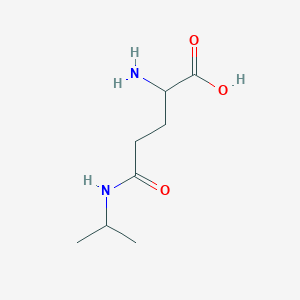

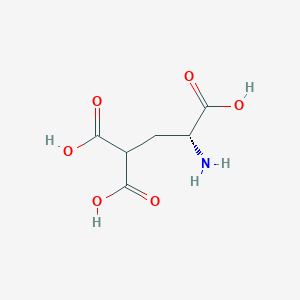

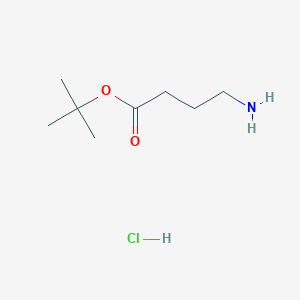

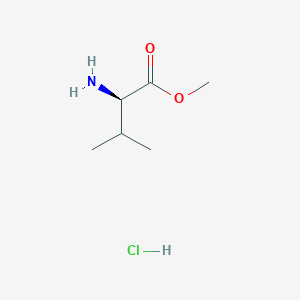

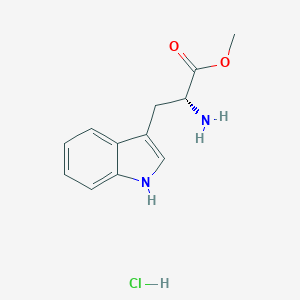

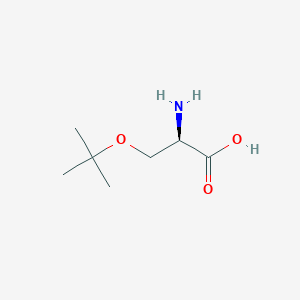

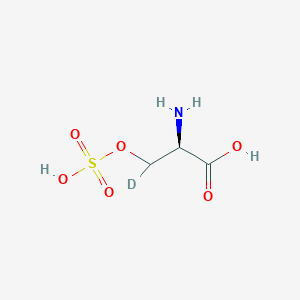

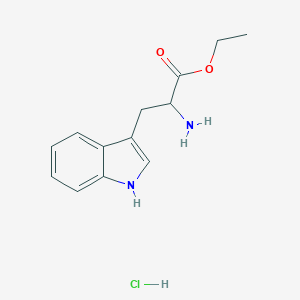

DL-Tryptophan ethyl ester hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 . It is a solid substance with a molecular weight of 268.74 g/mol . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of DL-Tryptophan ethyl ester hydrochloride consists of a tryptophan molecule attached to an ethyl ester group . The InChI string for this compound is InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H . The canonical SMILES string is CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl .

Physical And Chemical Properties Analysis

DL-Tryptophan ethyl ester hydrochloride is a solid at 20 degrees Celsius . It is soluble in water, with almost transparency .

科学研究应用

营养研究

DL-色氨酸乙酯盐酸盐: 已在营养研究中被用于绕过如Hartnup病等情况下的吸收缺陷 . 这种情况会影响某些氨基酸的吸收,而色氨酸的乙酯形式可用于研究并可能缓解这些吸收问题。

神经学研究

研究人员利用这种化合物来研究它对大脑血清素代谢的影响 . 它在涉及糖尿病大鼠的研究中特别有用,用于了解胰岛素对神经递质水平的影响以及对神经系统疾病的潜在治疗效果。

药理学应用

在药理学中,DL-色氨酸乙酯盐酸盐已被用于研究其对P物质的拮抗作用 ,这是一种参与疼痛介导的神经肽。这对于开发新的疼痛管理疗法具有意义。

生物化学研究

该化合物在宽pH范围内自发水解反应中的作用已被研究,为生物化学过程和酶动力学提供了见解 .

分子识别研究

DL-色氨酸乙酯盐酸盐: 已被用于探索蛋白质(如转铁蛋白)的分子识别 . 了解这种分子如何与蛋白质相互作用,可以推动药物输送系统和治疗剂的进步。

心血管研究

这种色氨酸衍生物已被研究,因为它能够通过抑制平滑肌中电压门控钙通道来扩张小肠系膜动脉 . 这项研究在治疗心血管疾病方面具有潜在应用。

氨基酸转运研究

由于其脂溶性,DL-色氨酸乙酯盐酸盐是研究缺陷性胃肠道中性氨基酸转运的宝贵工具 . 这可以更好地理解和治疗胃肠道疾病。

肽合成

最后,该化合物还用于肽合成,作为在实验室环境中创建肽和蛋白质的构建块 . 这在生物化学和分子生物学研究中具有广泛的应用。

作用机制

Target of Action

DL-Tryptophan ethyl ester hydrochloride primarily targets voltage-operated calcium channels in smooth muscle . These channels play a crucial role in the contraction of smooth muscles, which is essential for various physiological processes.

Mode of Action

The compound interacts with its targets by inhibiting the voltage-operated calcium channels . This inhibition results in the dilation of small mesenteric arteries , which can lead to a decrease in blood pressure.

Biochemical Pathways

DL-Tryptophan ethyl ester hydrochloride affects the tryptophan metabolism pathway . Tryptophan is an essential amino acid that undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms .

Pharmacokinetics

It’s known that the compound is solid at room temperature , suggesting that it may be administered orally or intravenously

Action Environment

The action, efficacy, and stability of DL-Tryptophan ethyl ester hydrochloride can be influenced by various environmental factors. For instance, the rate of spontaneous hydrolysis of tryptophan ethyl ester varies within a wide range of pH (4.6-10.3) This suggests that the compound’s action may be affected by the pH of its environment

未来方向

生化分析

Biochemical Properties

DL-Tryptophan ethyl ester hydrochloride participates in biochemical reactions, particularly those involving the metabolism of the amino acid tryptophan . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the effect of insulin on striatal 5-hydroxytryptamine and tryptamine in streptozotocin-diabetic and in normal rats .

Cellular Effects

DL-Tryptophan ethyl ester hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study the effect of insulin on striatal 5-hydroxytryptamine and tryptamine in streptozotocin-diabetic and in normal rats .

Molecular Mechanism

The molecular mechanism of DL-Tryptophan ethyl ester hydrochloride involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

The effects of DL-Tryptophan ethyl ester hydrochloride can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of DL-Tryptophan ethyl ester hydrochloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

DL-Tryptophan ethyl ester hydrochloride is involved in the metabolic pathways of the amino acid tryptophan . This includes interactions with enzymes or cofactors involved in these pathways, as well as any effects on metabolic flux or metabolite levels.

Transport and Distribution

DL-Tryptophan ethyl ester hydrochloride is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of DL-Tryptophan ethyl ester hydrochloride and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

属性

IUPAC Name |

ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYCVVSLYSXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6519-67-1, 2899-28-7 | |

| Record name | Tryptophan, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophan ethyl ester hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tryptophan ethyl ester hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of DL-Tryptophan ethyl ester hydrochloride?

A1: DL-Tryptophan ethyl ester hydrochloride crystallizes in the triclinic system, belonging to the space group P1. [] Its unit cell dimensions are a=15.85 Å, b=8.73 Å, c=5.35 Å, with angles α=82.73°, β=88.51°, and γ=106.33°. [] The crystal structure reveals a double-layered arrangement of molecules linked by N-H···Cl hydrogen bonds around the center of symmetry. [] The indole ring plane within the molecule is oriented at an angle of 61.5° with respect to the carboxylate plane. []

Q2: Has DL-Tryptophan ethyl ester hydrochloride been used to synthesize novel antibiotics?

A2: Yes, research has explored the use of DL-Tryptophan ethyl ester hydrochloride as a substrate for enzymatic synthesis of novel β-lactam antibiotics. [] Specifically, it was reacted with 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA) in the presence of an ampicillin-synthesizing enzyme from Gluconobacter oxydans BCRC 10383. [] This reaction yielded novel compounds provisionally named TME-6-APA, TEE-6-APA, TME-7-ADCA, and TEE-7-ADCA. [] These compounds were then tested for their antibiotic activity against multi-drug resistant Pseudomonas aeruginosa BCRC 11864. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。